Regioisomeric Differentiation: 8-Chloro-1-benzazepine vs. 7-Chloro-1-benzazepine (Tolvaptan Intermediate Series)
The 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a validated key intermediate for tolvaptan, a marketed vasopressin V₂ receptor antagonist [1]. The 8-chloro isomer (target compound) places the chlorine substituent at a topologically distinct position, altering the electronic density distribution on the aromatic ring and the steric environment around the secondary amine. This positional shift changes the regiochemical outcome of electrophilic aromatic substitution and N-acylation reactions, making the 8-chloro isomer chemically non-interchangeable with the 7-chloro isomer in tolvaptan-oriented synthetic routes .
| Evidence Dimension | Chlorine substitution position on 1-benzazepine scaffold |
|---|---|
| Target Compound Data | 8-chloro substitution (C-8 position of benzene ring fused to azepine) |
| Comparator Or Baseline | 7-chloro substitution (tolvaptan intermediate series, CAS 116815-03-3 for 7-chloro-5-oxo derivative) |
| Quantified Difference | Positional isomerism; distinct LogP (target: 3.23 [computed]) vs. tolvaptan (LogP ~4.3); distinct synthetic pathways required |
| Conditions | Structural comparison based on computed physicochemical properties (Chemsrc) and patent literature (US9024015B2) |
Why This Matters
Procurement of the 8-chloro isomer ensures the correct regioisomer for SAR studies where chlorine position is a critical variable; the 7-chloro isomer cannot substitute without altering synthetic strategy and biological target engagement.
- [1] US Patent US9024015B2. 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one as key intermediate for tolvaptan (OPC-41061), a selective vasopressin V2 receptor antagonist. https://patents.google.com/patent/US9024015 View Source
